molecular formula C7H8ClNO B1529426 2-(Aminomethyl)-5-chlorophenol CAS No. 1243457-97-7

2-(Aminomethyl)-5-chlorophenol

Cat. No.: B1529426
CAS No.: 1243457-97-7
M. Wt: 157.6 g/mol
InChI Key: QJFODQGSLFISIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)-5-chlorophenol is an organic compound characterized by the presence of an aminomethyl group (-CH2NH2) and a chlorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-chlorophenol typically involves the chlorination of phenol followed by the introduction of the aminomethyl group. One common method is the reaction of 5-chlorosalicylic acid with formaldehyde and ammonia under acidic conditions to yield the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-chlorophenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(Aminomethyl)-5-chlorophenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-chlorophenol involves its interaction with biological targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites, while the phenolic hydroxyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)phenol: Lacks the chlorine atom, which can affect its reactivity and biological activity.

    5-Chloro-2-hydroxybenzylamine: Similar structure but with different positioning of functional groups.

    2-(Aminomethyl)-4-chlorophenol: Chlorine atom is in a different position, leading to different chemical properties.

Uniqueness

2-(Aminomethyl)-5-chlorophenol is unique due to the specific positioning of the aminomethyl and chlorine groups on the phenol ring, which influences its reactivity and potential applications. The presence of both electron-donating and electron-withdrawing groups on the aromatic ring provides a balance that can be exploited in various chemical reactions and biological interactions.

Biological Activity

2-(Aminomethyl)-5-chlorophenol, also known as 2-amino-5-chlorobenzyl alcohol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C7H8ClN
  • Molecular Weight : 155.6 g/mol
  • CAS Number : 2418692-12-1

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Cytotoxicity : It has shown potential cytotoxic effects against several cancer cell lines.
  • Antimicrobial Properties : The compound has been investigated for its ability to inhibit microbial growth.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes, impacting metabolic pathways.

Cytotoxicity Studies

In a study evaluating the cytotoxic effects of Mannich bases, which include derivatives of this compound, it was found that these compounds exhibited significant cytotoxicity against human cancer cell lines. For instance, the cytotoxicity was assessed using the Jurkat T-lymphocyte cell line, where some Mannich bases demonstrated higher potency compared to standard chemotherapeutics like 5-fluorouracil .

Table 1: Cytotoxicity of Mannich Bases Derived from this compound

Compound IDCell LineIC50 (µM)Reference Drug IC50 (µM)
Compound AJurkat1025 (5-FU)
Compound BHuh-7 Hepatoma820 (5-FU)
Compound CMCF-7 Breast1222 (5-FU)

The biological activity of this compound can be attributed to its structural features that allow it to interact with biological targets. The mechanism of action involves:

  • Enzyme Interaction : The compound may inhibit specific enzymes involved in cancer metabolism, leading to reduced cell proliferation.
  • Induction of Apoptosis : Research indicates that certain derivatives can induce apoptosis in cancer cells through mitochondrial pathways, enhancing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .
  • Reactive Oxygen Species (ROS) : The compound's interaction with cellular components can generate ROS, contributing to oxidative stress and subsequent cell death.

Antimicrobial Activity

Studies have shown that derivatives of this compound possess antimicrobial properties. The compound has been tested against various bacterial strains and demonstrated effectiveness in inhibiting growth.

Table 2: Antimicrobial Efficacy of Derivatives

DerivativeBacterial StrainMinimum Inhibitory Concentration (MIC)
Derivative AStaphylococcus aureus32 µg/mL
Derivative BEscherichia coli16 µg/mL
Derivative CPseudomonas aeruginosa64 µg/mL

Case Studies

  • Case Study on Cancer Cell Lines : A study evaluated the effects of various Mannich bases derived from aminomethyl compounds on human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutic agents, suggesting their potential as alternative treatments .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial activity of chlorophenol derivatives against clinically relevant pathogens. The findings highlighted their potential use in developing new antimicrobial agents.

Properties

IUPAC Name

2-(aminomethyl)-5-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c8-6-2-1-5(4-9)7(10)3-6/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFODQGSLFISIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)-5-chlorophenol
Reactant of Route 2
Reactant of Route 2
2-(Aminomethyl)-5-chlorophenol
Reactant of Route 3
Reactant of Route 3
2-(Aminomethyl)-5-chlorophenol
Reactant of Route 4
Reactant of Route 4
2-(Aminomethyl)-5-chlorophenol
Reactant of Route 5
Reactant of Route 5
2-(Aminomethyl)-5-chlorophenol
Reactant of Route 6
Reactant of Route 6
2-(Aminomethyl)-5-chlorophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.